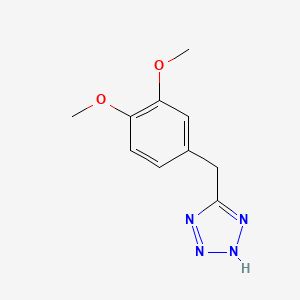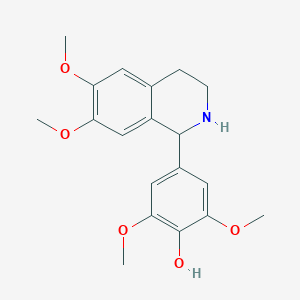![molecular formula C10H8BrNO2 B5540328 (NE)-N-[(3-bromo-4-prop-2-ynoxyphenyl)methylidene]hydroxylamine](/img/structure/B5540328.png)
(NE)-N-[(3-bromo-4-prop-2-ynoxyphenyl)methylidene]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(NE)-N-[(3-bromo-4-prop-2-ynoxyphenyl)methylidene]hydroxylamine is an organic compound characterized by the presence of a bromo-substituted phenyl ring and a prop-2-ynoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-[(3-bromo-4-prop-2-ynoxyphenyl)methylidene]hydroxylamine typically involves the following steps:
Bromination: The starting material, 4-prop-2-ynoxyphenyl, is brominated using bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at room temperature to yield 3-bromo-4-prop-2-ynoxyphenyl.
Formation of Hydroxylamine Derivative: The brominated compound is then reacted with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is conducted in an aqueous medium at a temperature of around 50-60°C to form the desired hydroxylamine derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Nucleophilic Substitution: The compound undergoes nucleophilic substitution reactions, particularly with amines, leading to the formation of substituted hydroxylamine derivatives.
Oxidation: It can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oximes.
Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the compound into its amine form.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines in the presence of a base like triethylamine.
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Major Products Formed
Nucleophilic Substitution: Substituted hydroxylamine derivatives.
Oxidation: Oximes.
Reduction: Amines.
Scientific Research Applications
(NE)-N-[(3-bromo-4-prop-2-ynoxyphenyl)methylidene]hydroxylamine has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Biological Studies: Employed in studies involving enzyme inhibition and protein modification due to its reactive functional groups.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (NE)-N-[(3-bromo-4-prop-2-ynoxyphenyl)methylidene]hydroxylamine involves its interaction with nucleophilic sites on biological molecules. The bromo group facilitates nucleophilic substitution reactions, while the hydroxylamine moiety can form stable complexes with metal ions and proteins. These interactions can modulate the activity of enzymes and other proteins, making the compound useful in biochemical research.
Comparison with Similar Compounds
Similar Compounds
- (4-bromo-2-prop-2-ynoxyphenyl)methylidene]hydroxylamine
- (3-chloro-4-prop-2-ynoxyphenyl)methylidene]hydroxylamine
- (3-bromo-4-ethoxyphenyl)methylidene]hydroxylamine
Uniqueness
(NE)-N-[(3-bromo-4-prop-2-ynoxyphenyl)methylidene]hydroxylamine is unique due to the presence of both a bromo and a prop-2-ynoxy group, which confer distinct reactivity and interaction profiles. This combination of functional groups is not commonly found in similar compounds, making it a valuable tool in synthetic and medicinal chemistry.
Properties
IUPAC Name |
(NE)-N-[(3-bromo-4-prop-2-ynoxyphenyl)methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-2-5-14-10-4-3-8(7-12-13)6-9(10)11/h1,3-4,6-7,13H,5H2/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBTSPIQUZWUUHV-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=C(C=C(C=C1)C=NO)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCOC1=C(C=C(C=C1)/C=N/O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-benzyl-8-[3-(dimethylamino)benzoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5540256.png)
![1-{2-[(1,9-dioxaspiro[5.5]undec-4-ylamino)methyl]benzyl}pyrrolidin-2-one](/img/structure/B5540267.png)

![N-[4-(4-morpholinylsulfonyl)phenyl]methanesulfonamide](/img/structure/B5540286.png)
![4-[4-(4-biphenylyloxy)-6-methyl-2-pyrimidinyl]morpholine](/img/structure/B5540292.png)
![N-[cyclopropyl(1-methyl-1H-imidazol-2-yl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5540295.png)

![N-[(E)-(5-methylfuran-2-yl)methylideneamino]-2-[2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide](/img/structure/B5540303.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-[4-(3-phenylpropanoyl)-1-piperazinyl]pyrimidine](/img/structure/B5540310.png)

![N-{[5-(2,5-dimethyl-4-nitrophenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5540334.png)
![ethyl [(4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetate](/img/structure/B5540335.png)
![1-[2-methoxy-4-(methylthio)benzoyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B5540342.png)
